Pentaerythritol
Overview
Description
Pentaerythritol is an organic compound with the formula C(CH₂OH)₄. It is a white solid that is used as a building block for the synthesis and production of various commercial products, including explosives, plastics, paints, and cosmetics . The molecular structure of this compound can be described as a neopentane with one hydrogen atom in each methyl group replaced by a hydroxyl (–OH) group, making it a polyol, specifically a tetrol .
Mechanism of Action
Target of Action
Pentaerythritol is a versatile building block for the synthesis and production of various compounds, including explosives, plastics, paints, appliances, cosmetics, and many other commercial products . One of its derivatives, this compound tetranitrate (PETN), is recognized by the FDA to be a coronary vasodilator in the treatment of heart conditions such as angina . PETN targets reactive oxygen species generation, which leads to changes in mitochondrial antioxidant enzymes and progressive fibrotic remodeling .
Mode of Action
This compound tetranitrate is the lipid-soluble polyol ester of nitric acid belonging to the family of nitro-vasodilators . It releases free nitric oxide (NO) after the denitration reaction, which triggers NO-dependent signaling transduction involving soluble guanylate cyclase (sGC) . This interaction results in vasodilation, similar to the effects of glyceryl trinitrate, but with a more prolonged duration of action .
Biochemical Pathways
The biochemical pathways affected by this compound and its derivatives are primarily related to the generation and regulation of reactive oxygen species . The release of nitric oxide (NO) by PETN can halt the changes of mitochondrial antioxidant enzymes and progressive fibrotic remodeling . This can lead to the amelioration of cardiac functional performance in patients with ischemic heart failure .
Pharmacokinetics
The absorption, biotransformation, and excretion of PETN have been studied in humans . After oral administration, drug radioactivity was detected in the blood within 15 minutes, and peak levels occurred from 4 to 8 hours after administration . The total 14C-excretion in 48 hours was approximately 92% of both doses . A greater proportion of the lower dose was excreted in the urine .
Result of Action
The primary result of this compound’s action is its ability to serve as a building block for the synthesis of a wide range of compounds . In the case of PETN, its action results in vasodilation, which can help in the treatment of heart conditions such as angina . Additionally, PETN’s action on reactive oxygen species can lead to improvements in cardiac functional performance in patients with ischemic heart failure .
Action Environment
The action, efficacy, and stability of this compound and its derivatives can be influenced by various environmental factors. For instance, the stability of PETN decreases when nitrobenzene, dinitro, trinitrobenzene, and other nitroaromatics are added . Furthermore, the hydrolysis of PETN is observed to increase with the increase of the acid product from the decomposition .
Biochemical Analysis
Biochemical Properties
Pentaerythritol plays a significant role in biochemical reactions. It is involved in thermal esterification with linear С4–С7 carboxylic acids to obtain individual high-purity esters . The esterification rate is influenced by the alkyl chain length in the acid molecule .
Cellular Effects
Its derivatives, such as esters, are known to have various effects on cells, including influencing cell function and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with carboxylic acids to form esters . This process involves binding interactions with the acids and changes in their molecular structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the yield of esters from the esterification of this compound with carboxylic acids can reach 90% in 30 hours for this compound tetrabutyrate and in 13-14 hours for С5–С7 tetraesters .
Metabolic Pathways
This compound is involved in the metabolic pathway of esterification with carboxylic acids . This process involves the interaction of this compound with various enzymes and cofactors .
Subcellular Localization
It is known that its derivatives, such as esters, can be localized in various cellular compartments .
Preparation Methods
Pentaerythritol can be synthesized via a base-catalyzed multiple-addition reaction between acetaldehyde and three equivalents of formaldehyde to give pentaerythrose, followed by a Cannizzaro reaction with a fourth equivalent of formaldehyde to yield the final product plus formate ion . Industrial production methods involve similar processes, often optimized for higher yields and purity.
Chemical Reactions Analysis
Pentaerythritol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include nitric acid for nitration, which converts this compound into this compound tetranitrate (PETN), a powerful explosive . Other reactions involve the formation of esters and ethers, which are used in the production of resins and varnishes .
Scientific Research Applications
Pentaerythritol and its derivatives have numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of polyfunctionalized derivatives. In biology and medicine, this compound tetranitrate (PETN) is used as a coronary vasodilator for the treatment of angina pectoris . In industry, this compound is used in the production of alkyd resins, varnishes, polyvinyl chloride stabilizers, tall oil esters, and antioxidants .
Comparison with Similar Compounds
Pentaerythritol is unique among similar compounds due to its four hydroxyl groups, which provide multiple sites for chemical modification. Similar compounds include neopentane, neopentyl alcohol, neopentyl glycol, and trimethylolethane . This compound’s versatility and stability make it a valuable compound in various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZMFSXDPGVJKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4, C(CH2OH)4 | |
Record name | PENTAERYTHRITOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8974 | |
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Record name | PENTAERYTHRITOL | |
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Record name | pentaerythritol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Pentaerythritol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
54640-10-7 | |
Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID2026943 | |
Record name | Pentaerythritol | |
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Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentaerythritol is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]; [NIOSH], COLOURLESS-TO-WHITE ODOURLESS CRYSTALLINE POWDER., Colorless to white, crystalline, odorless powder., Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.] | |
Record name | PENTAERYTHRITOL | |
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Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)- | |
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Record name | PENTAERYTHRITOL | |
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Record name | PENTAERYTHRITOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/140 | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
Sublimes (NIOSH, 2023), Sublimes, BP: 276 °C at 30 mm Hg, at 4kPa: 276 °C | |
Record name | PENTAERYTHRITOL | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |
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Flash Point |
About 240 °C (open cup), 240 °C o.c. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |
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Record name | PENTAERYTHRITOL | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |
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Solubility |
6 % at 59 °F (NIOSH, 2023), Insoluble in ethyl ether, benzene, Soluble in ethanol, glycerol, ethylene glycol, formamide. Insoluble in acetone, benzene, paraffin, ether, carbon tetrachloride, 1 gram dissolves in 18 mL water at 15 °C, Slightly soluble in alcohol; insoluble in benzene, ether, carbon tetrachloride and petroleum ether, In water, 72,300 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 2.5, (59 °F): 6% | |
Record name | PENTAERYTHRITOL | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |
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Record name | Pentaerythritol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.39 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.399 at 25 °C/4 °C, Relative density (water = 1): 1.4, 1.38 | |
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URL | https://cameochemicals.noaa.gov/chemical/8974 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |
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Vapor Density |
Relative vapor density (air = 1): 4.7 | |
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Vapor Pressure |
8e-08 mmHg (NIOSH, 2023), Vapor pressure, Pa at 20 °C: 0.013, 0.00000008 mmHg | |
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URL | https://www.osha.gov/chemicaldata/140 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Ditetragonal crystals from dilute hydrochloric acid, White, crystalline powder, Colorless to white, crystalline powder [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol]. | |
CAS No. |
115-77-5 | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentaerythritol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentaerythritol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.732 | |
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Record name | PENTAERYTHRITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU420W1S6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Pentaerythritol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-Diacylglycerol-LD-PE-pool | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | PENTAERYTHRITOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PENTAERYTHRITOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/140 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Pentaerythritol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/RZ25FE90.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
502 °F (USCG, 1999), 258 °C, 260 °C, 500 °F (sublimes), 500 °F (Sublimes) | |
Record name | PENTAERYTHRITOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8974 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pentaerythritol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PENTAERYTHRITOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PENTAERYTHRITOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/140 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Pentaerythritol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pentaerythritol?
A1: this compound has the molecular formula C5H12O4 and a molecular weight of 136.15 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, researchers have used infrared (IR) spectroscopy to identify the structure of this compound and its derivatives. For instance, in the synthesis of this compound oleic acid ester, IR spectroscopy confirmed the product formation by the disappearance of the hydroxyl group absorption peak. []
Q3: How does the crystal habit of this compound affect its properties?
A3: this compound crystals typically exhibit a rod-shaped habit, which can result in low bulk density and poor flowability. []
Q4: What additives can be used to modify the morphology of this compound crystals and what are the effects?
A4: Dithis compound (DPE), methylcellulose (MC), and hydroxypropyl methylcellulose (HPMC) have been investigated as additives for modifying this compound crystal morphology. DPE improves bulk density and reduces aspect ratio. [] MC and HPMC can facilitate the formation of spherical this compound crystals. []
Q5: What is the thermal stability of this compound?
A5: this compound exhibits a phase transition at 188°C, making it a promising latent thermal storage material. [] Studies have shown that the thermal conductivity of this compound slurry changes at this transition temperature due to the change in crystal structure. []
Q6: What are some applications of this compound and its derivatives?
A6: this compound is a versatile compound with applications in various industries. It is used in the production of alkyd resins, polyurethanes, rosin esters, and explosives. [] Its derivatives find use as plasticizers, flame retardants, and antioxidants. [, , , ] For instance, this compound tetraisostearate is used as a biolubricant in air compressors. []
Q7: How is this compound used in the production of polyurethanes?
A7: this compound can be used to modify castor oil, enhancing its hydroxyl content for polyurethane synthesis. [] This modification improves the mechanical, chemical, and thermal properties of the resulting polyurethanes. []
Q8: How effective are phosphorus-containing flame retardants derived from this compound?
A8: this compound phosphate, aminated this compound phosphate, and ammonium monoacid phosphate have been compared for their flame-retardant efficiency in liner board. [] While ammonium monoacid phosphate demonstrated the highest flame retardancy and heat resistance, this compound phosphate exhibited superior waterproof properties. []
Q9: Can this compound esters be used in food applications?
A9: Yes, erythritol and this compound esters of medium- and long-chain fatty acids show promise as low-calorie and potentially healthier alternatives to butter and sweeteners. [] This is due to their antioxidant properties and low toxicity in humans. []
Q10: How is this compound utilized in the synthesis of other compounds?
A10: this compound serves as a building block for synthesizing various compounds. For example, it reacts with cyclohexanone in the presence of a phosphotungstic acid catalyst to produce cyclohexanone this compound ketal. []
Q11: What catalysts are effective in the esterification of this compound with fatty acids?
A11: Several catalysts have been investigated for this reaction. Solid superacid SO42−/ZrO2-Al2O3 has proven to be highly effective for synthesizing this compound ester from this compound and fatty acids. [] Additionally, p-toluene sulfonic acid is also an effective catalyst for esterifying oleic acid and this compound. []
Q12: Can this compound tetranitrate (PETN) be biodegraded?
A12: Yes, a strain of Enterobacter cloacae (PB2) isolated from soil can utilize PETN as its sole nitrogen source for growth. [] The bacterium expresses a flavoprotein enzyme, PETN reductase, which plays a key role in PETN degradation. [, ]
Q13: What are the metabolites produced during PETN degradation by Enterobacter cloacae PB2?
A13: The degradation process produces this compound dinitrate, 3-hydroxy-2,2-bis-[(nitrooxy)methyl]propanal, and 2,2-bis-[(nitrooxy)methyl]-propanedial as identified by mass spectrometry and 1H-nuclear magnetic resonance. []
Q14: What methods are used to purify this compound?
A14: Crystallization from aqueous solutions is a common method for purifying this compound. [] Vacuum liquid chromatography has also been employed to purify this compound triacetate with high purity (98.5%). []
Q15: How are this compound and its derivatives analyzed?
A15: Various analytical techniques are employed to characterize and quantify this compound and its derivatives. These include: * Gas chromatography-mass spectrometry (GC-MS): This technique helps in identifying and quantifying different components in a mixture, such as in the analysis of this compound ester-based refrigeration oil. [] * Thin-layer chromatography (TLC): TLC assists in separating and identifying different components in a reaction mixture. Researchers have used TLC to analyze the products of alcoholysis reaction of fatty oils with this compound. [] * High-performance liquid chromatography (HPLC): Coupled with UV or mass spectrometry detectors, HPLC allows for the separation and quantification of this compound and its metabolites in biological samples. [, ]
Q16: Are there any known allergic reactions associated with this compound derivatives?
A16: Yes, there has been a reported case of allergic contact cheilitis caused by this compound rosinate present in lipstick. [] Patch testing confirmed the allergy to this specific compound. []
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